Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF
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Overview
Description
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF is a synthetic analogue of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to mimic the biological activity of somatostatin, particularly in binding to somatostatin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Reduction reactions may target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions are typically modified peptides with altered biological activity or stability.
Scientific Research Applications
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating somatostatin receptor activity.
Medicine: Potential therapeutic applications in treating diseases related to somatostatin dysregulation, such as acromegaly and certain types of cancer.
Industry: Utilized in the development of diagnostic tools and assays for somatostatin receptors.
Mechanism of Action
The compound exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 1 (SSTR1). This binding inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate (cAMP) levels and subsequently decreasing cellular activity. The compound also stimulates phosphotyrosine phosphatase and Na+/H+ exchanger via different G proteins .
Comparison with Similar Compounds
Similar Compounds
- Des-AA1,2,5-[D-Trp8,IAmp9,Tyr11]SRIF
- Des-AA1,2,5-[IAmp9,Tyr11]-SRIF
- Des-AA1,5-[Tyr2,D-Trp8,(NalphaMe)IAmp9]Cbm-SRIF
- Des-AA5-[D-Trp8]SRIF
Uniqueness
Des-AA1,2,5-[D-Trp8,(NalphaMe)IAmp9,Tyr11]SRIF is unique due to its specific modifications, including the incorporation of D-tryptophan and N-methylated isopropylaminomethylphenylalanine. These modifications enhance its stability and receptor binding affinity compared to other analogues .
Properties
Molecular Formula |
C75H98N14O16S2 |
---|---|
Molecular Weight |
1515.8 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-20-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C75H98N14O16S2/c1-42(2)78-37-49-25-23-48(24-26-49)35-62-71(100)88-64(44(4)92)72(101)83-58(34-47-27-29-51(93)30-28-47)69(98)87-63(43(3)91)73(102)85-60(39-90)70(99)86-61(75(104)105)41-107-106-40-53(77)65(94)80-55(22-14-15-31-76)66(95)81-56(32-45-16-8-6-9-17-45)67(96)82-57(33-46-18-10-7-11-19-46)68(97)84-59(74(103)89(62)5)36-50-38-79-54-21-13-12-20-52(50)54/h6-13,16-21,23-30,38,42-44,53,55-64,78-79,90-93H,14-15,22,31-37,39-41,76-77H2,1-5H3,(H,80,94)(H,81,95)(H,82,96)(H,83,101)(H,84,97)(H,85,102)(H,86,99)(H,87,98)(H,88,100)(H,104,105)/t43-,44-,53-,55-,56-,57+,58+,59+,60+,61+,62+,63-,64-/m1/s1 |
InChI Key |
HLFGUCDHVNBZCJ-SQPHWWHVSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)C(C)O |
Origin of Product |
United States |
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